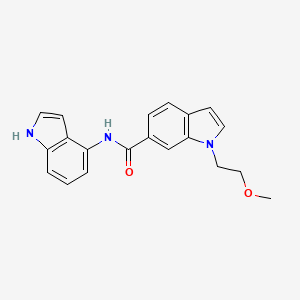
3-(4-chlorophenyl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-(1H-pyrrol-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-CHLOROPHENYL)-1-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-1-PROPANONE is a complex organic compound that features a combination of aromatic and heterocyclic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-1-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-1-PROPANONE typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and pyrrole intermediates, followed by their coupling with the chlorophenyl group under specific conditions. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and coupling catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters would be essential to maintain consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-CHLOROPHENYL)-1-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may be studied for their potential pharmacological activities. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound or its derivatives could be explored for therapeutic applications. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-(4-CHLOROPHENYL)-1-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-1-PROPANONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 3-(4-CHLOROPHENYL)-1-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-1-PROPANONE include other isoquinoline and pyrrole derivatives, such as:
- 3-(4-Chlorophenyl)-1-(isoquinolin-1-yl)-1-propanone
- 3-(4-Chlorophenyl)-1-(pyrrol-1-yl)-1-propanone
Uniqueness
The uniqueness of 3-(4-CHLOROPHENYL)-1-[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-3-(1H-PYRROL-1-YL)-1-PROPANONE lies in its combination of functional groups and structural motifs, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C24H25ClN2O3 |
|---|---|
Molekulargewicht |
424.9 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-pyrrol-1-ylpropan-1-one |
InChI |
InChI=1S/C24H25ClN2O3/c1-29-22-13-18-9-12-27(16-19(18)14-23(22)30-2)24(28)15-21(26-10-3-4-11-26)17-5-7-20(25)8-6-17/h3-8,10-11,13-14,21H,9,12,15-16H2,1-2H3 |
InChI-Schlüssel |
CJOPSVVOBWGESC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CC(C3=CC=C(C=C3)Cl)N4C=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-oxo-2-[(4-oxo-4H-chromen-6-yl)amino]ethyl}pyrazine-2-carboxamide](/img/structure/B11000733.png)
![N-(3,4-dimethoxybenzyl)-2-[(12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-2-yl)oxy]acetamide](/img/structure/B11000735.png)

![N-[2-(4-methoxyphenyl)ethyl]-4-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanamide](/img/structure/B11000758.png)

![2-[(3-methylbutyl)amino]-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-4-carboxamide](/img/structure/B11000766.png)
![methyl (2Z)-5-(3-fluorophenyl)-2-({[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]carbonyl}imino)-2,3-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B11000773.png)
![N-{2-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylideneamino]-2-oxoethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B11000798.png)
![N-{4-[2-(Methylamino)-2-oxoethyl]-1,3-thiazol-2-YL}-1-oxo-1H-isothiochromene-3-carboxamide](/img/structure/B11000800.png)
![2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide](/img/structure/B11000806.png)
![3,6-dimethyl-N-(3,4,5-trimethoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11000809.png)
![3-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B11000812.png)
![N-{[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine](/img/structure/B11000822.png)
![(8xi,9xi,14xi)-3-[(4-Chlorobenzyl)oxy]estra-1(10),2,4-trien-17-one](/img/structure/B11000823.png)
